2-Bromo-6-hydrazinopyridine hydrochloride
Overview
Description
2-Bromo-6-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H6BrN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydrazinopyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method is effective and well-studied . The reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydrazinopyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can replace halogen atoms in pyridine derivatives.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can form hydrazones and other condensation products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve solvents like ethanol, methanol, and acetonitrile .
Major Products Formed
Major products formed from reactions involving this compound include hydrazones, azo compounds, and various substituted pyridines .
Scientific Research Applications
2-Bromo-6-hydrazinopyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydrazinopyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites in enzymes, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2,6-Dibromopyridine
- 2-Bromo-5-methoxybenzaldehyde
- 2-Chloromethyl-3,5-dimethyl-4-nitropyridine
Uniqueness
2-Bromo-6-hydrazinopyridine hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and biological activity compared to other pyridine derivatives. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHKJDYOVMTTNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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